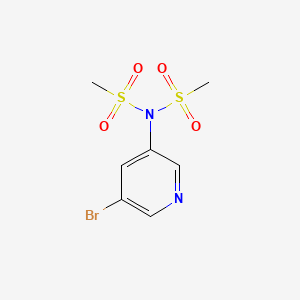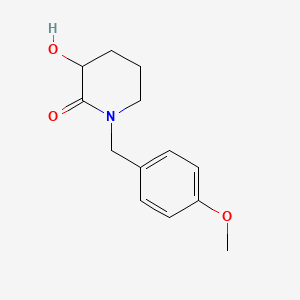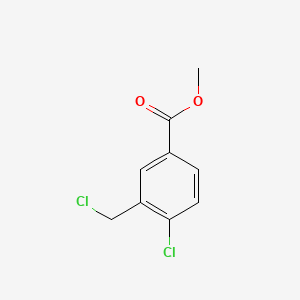
Methyl 4-chloro-3-(chloromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-(chloromethyl)benzoate is a chemical compound with the empirical formula C9H8Cl2O2 . It is a solid substance and is not currently widely available .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate group attached to a methyl group and a chloromethyl group . The SMILES string representation of the molecule isO=C(OC)C(C=C1)=CC(CCl)=C1Cl . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 219.06 . The InChI string representation of the molecule is1S/C9H8Cl2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 .
Aplicaciones Científicas De Investigación
Biosynthesis Research : Harper et al. (1989) studied the role of chloromethane, a compound similar in structure to Methyl 4-chloro-3-(chloromethyl)benzoate, as a methyl donor in the biosynthesis of esters and anisoles in Phellinus pomaceus, a type of woodrotting fungus. This study highlights the significance of such compounds in primary fungal metabolism and their potential role as intermediates in the biosynthesis of nonhalogenated natural products (Harper, D. B., Hamilton, J. T. G., Kennedy, J. T., & McNally, K. J., 1989).
Chemical Synthesis : Yang Jian-she (2009) described the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in the production of Tianeptine, an antidepressant. This synthesis process demonstrates the utility of this compound and related compounds in creating medically significant substances (Yang Jian-she, 2009).
Development of Analytical Methods : Charles et al. (1992) developed a method using mass spectrometry for analyzing 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in water, which is structurally related to this compound. This research illustrates the compound's role in improving analytical techniques for detecting environmental contaminants (Charles, M., Chen, G., Kanniganti, R., & Marbury, G. D., 1992).
Pharmaceutical Research : The study by Zondek and Shapiro (1943) on the fate of halogenated phenols in the organism, which include compounds structurally related to this compound, provides insight into the metabolism and potential therapeutic applications of such compounds in treating infections and sterilizing urine (Zondek, B., & Shapiro, B., 1943).
Mecanismo De Acción
Target of Action
Methyl 4-chloro-3-(chloromethyl)benzoate is a unique chemical compound with the molecular formula C9H8Cl2O2
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially be involved in the compound’s interaction with its targets.
Biochemical Pathways
The compound has been shown to undergo suzuki-miyaura coupling reaction with phenylboronic acid in the presence of a bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate . This suggests that it may interact with biochemical pathways involving these reactions.
Action Environment
It’s known that the compound is a solid at room temperature , which could potentially influence its stability and efficacy.
Propiedades
IUPAC Name |
methyl 4-chloro-3-(chloromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRQEROYWWKDKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
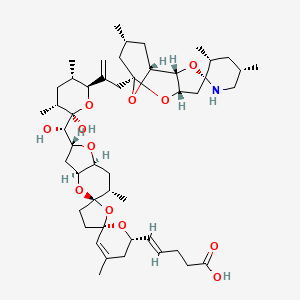
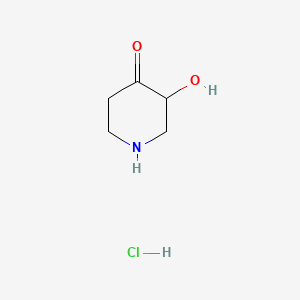

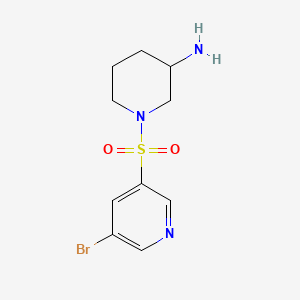
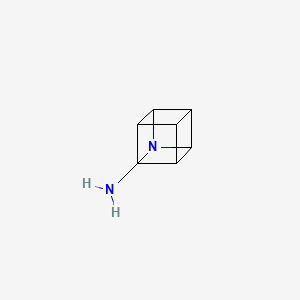
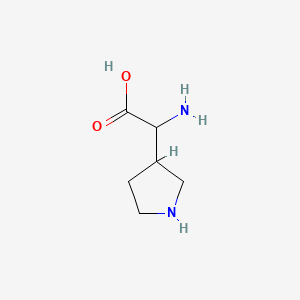
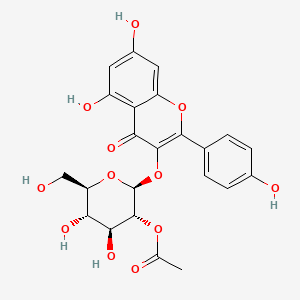

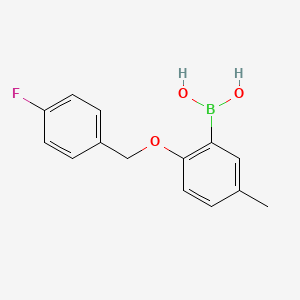

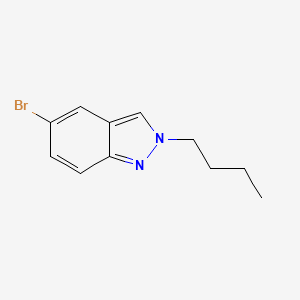
![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)
